![molecular formula C22H23N3O B2488233 4-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide CAS No. 2034604-05-0](/img/structure/B2488233.png)
4-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide
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Overview
Description
4-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide, also known as PPEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. PPEB is a synthetic compound that belongs to the class of amides and is mainly used as a research tool to investigate the mechanisms of action in various biological systems.
Scientific Research Applications
- CDK6 Inhibitory Activity : The most potent compound demonstrated superior antitumor activity compared to the positive control palbociclib and exhibited good CDK6 inhibitory activity .
- Characterization : The structures of these acetamides were deduced from their IR, 1H-NMR, and 13C-NMR spectral data .
Antitumor Activity and CDK6 Inhibition
N-(Un/Substituted) Phenyl-2-(4-Phenyl-1-Piperazinyl) Acetamides
Availability
Mechanism of Action
Target of Action
The compound contains a pyrimidine ring, which is a key component of many biologically active compounds. Pyrimidine derivatives are known to interact with a variety of targets, including enzymes, receptors, and ion channels .
Mode of Action
The exact mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs that contain pyrimidine derivatives are involved in pathways related to cell growth and proliferation, immune response, and signal transduction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors, including its chemical structure, solubility, stability, and the route of administration. Pyrimidine derivatives are generally well absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For example, if the compound acts as an enzyme inhibitor, it might slow down a specific biochemical reaction, leading to changes in cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, some compounds are more stable and effective at certain pH levels .
properties
IUPAC Name |
4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-21(13-7-10-18-8-3-1-4-9-18)23-15-14-19-16-24-22(25-17-19)20-11-5-2-6-12-20/h1-6,8-9,11-12,16-17H,7,10,13-15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZGOMVKNVTYIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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